3,5,9-Undecatrien-2-one,6,10-dimethyl-
Description
3,5,9-Undecatrien-2-one,6,10-dimethyl- (CAS 141-10-6), commonly known as pseudoionone, is a terpenoid ketone with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol . It is structurally characterized by three conjugated double bonds (at positions 3,5,9) and methyl groups at positions 6 and 10. This compound is widely used in the fragrance industry due to its floral, woody aroma and serves as a key intermediate in synthesizing ionones and methylionones . Its IUPAC name is 6,10-dimethyl-3,5,9-undecatrien-2-one, and it is also referred to as citrylideneacetone .
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
6,10-dimethylundeca-3,5,9-trien-2-one |
InChI |
InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3 |
InChI Key |
JXJIQCXXJGRKRJ-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CC=CC(=O)C)C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=O)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Differences
The following table summarizes key structural and functional differences:
Physical and Chemical Properties
3,5,9-Undecatrien-2-one,6,10-dimethyl- :
- 5,9-Undecadien-2-one,6,10-dimethyl-: Lower volatility compared to the trienone due to fewer double bonds. Detected in mouse urine as a lipid peroxidation marker .
- (3E,5E)-3,6,10-Trimethyl-3,5,9-undecatrien-2-one: Higher molecular weight (206.33 g/mol) due to an extra methyl group. Used in stereoselective synthesis of chiral terpenoids .
Research Findings
Biological Activity :
Synthetic Utility :
- The trimethyl variant (CAS 5659-78-9) is critical in producing (6R,10R)-6,10,14-trimethylpentadecan-2-one, a chiral intermediate for fragrances .
Q & A
What analytical techniques are recommended for structural elucidation and purity assessment of 3,5,9-Undecatrien-2-one,6,10-dimethyl-?
Level: Basic
To confirm the identity and purity of this compound, a combination of chromatographic and spectroscopic methods is essential:
- Gas Chromatography (GC): Use non-polar to mid-polar columns (e.g., DB-5, HP-5) with temperature programming (e.g., 50°C to 250°C at 5°C/min). Retention indices (RIs) vary by column type; for example, RIs range from 1331.7 (DB-Petro) to 1467.5 (HP-5) under specific conditions .
- Mass Spectrometry (EI-MS): The molecular ion peak at m/z 194.31 (C₁₃H₂₂O) and fragmentation patterns help validate the structure .
- Infrared Spectroscopy (IR): Key functional group vibrations (e.g., C=O stretch at ~1700 cm⁻¹) confirm ketone presence .
Table 1: Representative GC Retention Indices
| Column Type | Retention Index | Temperature Program | Reference |
|---|---|---|---|
| DB-Petro | 1331.7 | 50°C → 250°C (5°C/min) | |
| HP-5 | 1467.5 | 60°C → 300°C (3°C/min) |
How can researchers resolve contradictions in reported gas chromatography retention indices for this compound?
Level: Advanced
Discrepancies in RIs arise from differences in experimental parameters:
- Column Selectivity: Polar columns (e.g., DB-Wax) yield higher RIs than non-polar phases due to altered compound-stationary phase interactions .
- Temperature Gradients: Faster heating rates reduce retention times. Standardize protocols using reference alkanes for RI calibration .
- Carrier Gas Flow Rates: Optimal flow (1–2 mL/min for helium) minimizes band broadening and improves reproducibility .
Methodological Recommendation: Always report column specifications, temperature programs, and calibration standards to enable cross-study comparisons.
What synthetic strategies address stereochemical challenges in producing specific isomers of 3,5,9-Undecatrien-2-one,6,10-dimethyl-?
Level: Advanced
Stereoselective synthesis requires careful control of reaction conditions:
- Wittig Reaction: Use stabilized ylides to favor E-isomers. For example, (E)-1-chloro-3,7-dimethyl-2,6-octadiene reacts with triethyl phosphite to form intermediates with defined stereochemistry .
- Acid-Catalyzed Cyclization: Protonation of conjugated dienes (e.g., in tetrahydrofuran with p-toluenesulfonic acid) directs regioselectivity, but may require chiral catalysts for enantiomeric purity .
- Chromatographic Separation: Reverse-phase HPLC with chiral columns (e.g., cellulose-based) resolves E/Z-isomers post-synthesis .
Key Challenge: Isomerization during storage—store samples at –20°C under inert gas to preserve stereochemical integrity.
How can researchers assess the environmental fate and degradation pathways of this compound?
Level: Advanced
Adopt a multi-compartment approach to study environmental behavior:
Abiotic Degradation:
- Hydrolysis: Monitor pH-dependent ketone stability (e.g., accelerated testing at 50°C, pH 4–9) .
- Photolysis: Exclude UV light (λ > 290 nm) to simulate sunlight degradation in aqueous matrices .
Biotic Degradation:
- Microbial Assays: Use soil or water microcosms enriched with Pseudomonas spp. to track metabolite formation (e.g., via GC-MS) .
Partitioning Studies:
Table 2: Key Physicochemical Properties for Environmental Modeling
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 194.31 g/mol | Calculated |
| log Kₒw (Predicted) | ~3.8 | EPI Suite™ |
| Vapor Pressure | 0.02 mmHg | Estimated via Antoine equation |
What methodologies validate the compound’s role as a precursor in carotenoid synthesis?
Level: Advanced
As an intermediate in lycopene production, validate its reactivity via:
- Aldol Condensation: React with β-ketoesters under basic conditions (e.g., KOtBu in THF/DMSO) to extend conjugation .
- Acid-Catalyzed Elimination: Use p-TSA in tetrahydrofuran/water to dehydrate intermediates, monitored by GC-MS for byproduct formation .
- Isolation via Cyclohexane Extraction: Post-reaction, partition organic layers and dry over MgSO₄ to isolate pure products .
Critical Consideration: Trace oxidation products (e.g., epoxides) may form during synthesis—use antioxidant additives (e.g., BHT) in storage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
